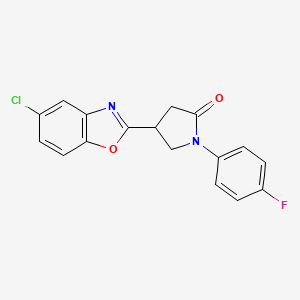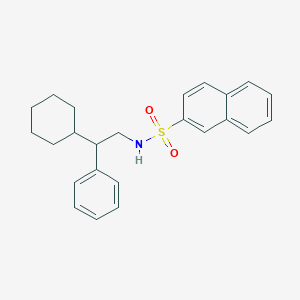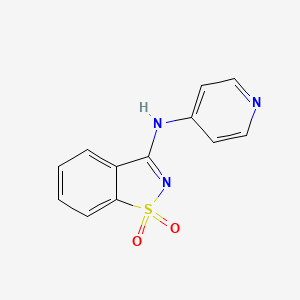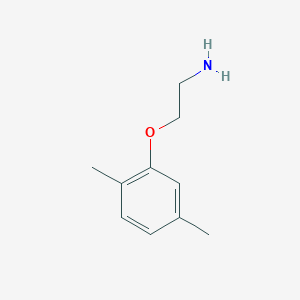![molecular formula C12H10BrNO3 B15002547 8-bromo-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B15002547.png)
8-bromo-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE is a synthetic organic compound belonging to the class of chromeno-pyridines. This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a hydroxyl group at the 9th position on the chromeno-pyridine scaffold. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group at the 9th position is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Cyclization: The formation of the chromeno-pyridine ring system is achieved through cyclization reactions, which may involve the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: NaN₃ in dimethylformamide (DMF), KCN in ethanol.
Major Products Formed
Oxidation: Formation of 8-bromo-9-oxo-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one.
Reduction: Formation of 9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one.
Substitution: Formation of 8-azido-9-hydroxy-1H,2H,3H,4H,5H-chromeno[3,4-b]pyridin-5-one.
Scientific Research Applications
8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as kinases or proteases.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:
8-Bromo-9-hydroxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-1-one: Similar structure but with an indole ring instead of a chromeno ring.
4-Hydroxy-2-quinolones: Compounds with a quinolone core, showing unique biological activities.
Coumarin derivatives: Compounds with a coumarin core, widely studied for their biological properties.
The uniqueness of 8-BROMO-9-HYDROXY-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-5-ONE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
8-bromo-9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C12H10BrNO3/c13-8-5-10-7(4-9(8)15)6-2-1-3-14-11(6)12(16)17-10/h4-5,14-15H,1-3H2 |
InChI Key |
XBECSVMOIGGWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)OC3=CC(=C(C=C23)O)Br)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (3-{[(4-methoxyphenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B15002466.png)
![4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B15002469.png)
![N-[4-(trifluoromethyl)phenyl]-2H-3,4'-bi-1,2,4-triazole-5-carboxamide](/img/structure/B15002471.png)
![2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide](/img/structure/B15002490.png)
![methyl [4-(cyclopropylcarbamoyl)-1-oxophthalazin-2(1H)-yl]acetate](/img/structure/B15002495.png)
![3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B15002503.png)
![7-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B15002511.png)
![3'-(4-Methoxyphenyl)-1-[(3-phenylpyrrolidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15002515.png)
![N-[4-(acetylamino)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide](/img/structure/B15002518.png)
![N-(4-{4-[4-(diethylamino)phenyl]-1,2,5-oxadiazol-3-yl}phenyl)-N,N-diethylamine](/img/structure/B15002524.png)




